molecular formula C12H16NO9P B1200965 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate CAS No. 5962-18-5

1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate

Cat. No. B1200965
CAS RN: 5962-18-5
M. Wt: 349.23 g/mol
InChI Key: QKMBYNRMPRKVTO-MNOVXSKESA-N
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Description

1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate is a deoxyribulose phosphate that is D-ribulose 5-phosphate in which the hydroxy group at position 1 is replaced by a 2-carboxyphenylamino group. It has a role as an Escherichia coli metabolite. It derives from a D-ribulose and an anthranilic acid. It is a conjugate acid of a 1-(2-carboxylatophenylamino)-1-deoxy-D-ribulose 5-phosphate(3-).

Scientific Research Applications

Tryptophan Biosynthesis

1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate is an intermediate in the biosynthesis of tryptophan, an essential amino acid. It has been identified in various microorganisms like Aerobacter aerogenes and Escherichia coli. This compound is crucial for understanding the enzymatic steps involved in tryptophan synthesis (Doy, 1966).

Rubisco Inhibition

Research has identified compounds structurally related to 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate, such as 2-carboxyarabinitol-1-phosphate, as nocturnal inhibitors of ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco). These inhibitors play a role in the diurnal regulation of Rubisco activity, an enzyme critical for photosynthesis (Beck, Scheibe, & Reiner, 1989).

Isoprenoid Biosynthesis

In Escherichia coli, 1-deoxy-D-xylulose (or its 5-phosphate form) is a precursor to isopentenyl diphosphate, an essential compound for isoprenoid biosynthesis. This pathway is crucial for producing compounds like thiamin and pyridoxol (Sprenger et al., 1997).

Enzymatic Studies

Studies on enzymes like 1-deoxy-D-xylulose 5-phosphate reductoisomerase have shed light on the transformation of 1-deoxy-D-xylulose 5-phosphate to other compounds. These enzymes play a vital role in various biochemical pathways (Kuzuyama, Takahashi, Watanabe, & Seto, 1998).

Ribulose Bisphosphate Carboxylase Activity

2-Carboxyarabinitol 1-phosphate, structurally related to 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate, has been studied for its inhibitory effect on ribulose bisphosphate carboxylase activity, an essential process in the photosynthetic pathway of plants (Berry et al., 1987).

properties

CAS RN

5962-18-5

Product Name

1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate

Molecular Formula

C12H16NO9P

Molecular Weight

349.23 g/mol

IUPAC Name

2-[[(3R,4R)-3,4-dihydroxy-2-oxo-5-phosphonooxypentyl]amino]benzoic acid

InChI

InChI=1S/C12H16NO9P/c14-9(11(16)10(15)6-22-23(19,20)21)5-13-8-4-2-1-3-7(8)12(17)18/h1-4,10-11,13,15-16H,5-6H2,(H,17,18)(H2,19,20,21)/t10-,11+/m1/s1

InChI Key

QKMBYNRMPRKVTO-MNOVXSKESA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)NCC(=O)[C@@H]([C@@H](COP(=O)(O)O)O)O

SMILES

C1=CC=C(C(=C1)C(=O)O)NCC(=O)C(C(COP(=O)(O)O)O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCC(=O)C(C(COP(=O)(O)O)O)O

synonyms

1-(2-carboxyphenylamino)-1-deoxyribulose 5-phosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate
Reactant of Route 2
1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate
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1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate
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1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate
Reactant of Route 5
1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate
Reactant of Route 6
1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate

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